3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride 3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785233
InChI: InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H
SMILES:
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol

3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC16785233

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride -

Specification

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
IUPAC Name 3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H
Standard InChI Key LUJTZKGPNYDSGW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(R)-3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride is systematically named to reflect its stereochemistry and functional groups. The compound’s IUPAC name denotes the (R)-configuration at the third carbon, an amino group at position 3, a butanoic acid backbone, and a 4-methylphenyl substituent at position 4 . Its molecular formula, C₁₁H₁₅NO₂, corresponds to a monohydrated hydrochloride salt, with a calculated molecular weight of 193.24 g/mol .

Table 1: Key Identifiers of (R)-3-Amino-4-(4-methylphenyl)butanoic Acid Hydrochloride

PropertyValueSource
CAS Registry Number177839-85-9
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
SynonymsH-D-β-HoPhe(4-Me)-OH·HCl, RARECHEM AK PT 0056

Stereochemical Configuration

The (R)-configuration at the β-carbon distinguishes this compound from its enantiomer, influencing its biological interactions. Chiral centers in amino acids are critical for receptor binding and enzymatic activity, suggesting that the stereochemistry of this compound may dictate its pharmacological profile .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s predicted boiling point of 345.2±30.0°C and density of 1.135±0.06 g/cm³ reflect its stability under high-temperature conditions . The hydrochloride salt form significantly improves water solubility compared to the free base, a property advantageous for in vitro and in vivo studies .

Acid-Base Behavior

The pKa of 3.79±0.10 indicates that the carboxylic acid group remains protonated under physiological conditions (pH ~7.4), enhancing its ability to interact with biological membranes or proteins .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Boiling Point345.2±30.0°CPredicted
Density1.135±0.06 g/cm³Predicted
pKa3.79±0.10Predicted

Synthesis and Industrial Production

Purification and Quality Control

Chromatographic methods, including reverse-phase HPLC, are standard for ensuring enantiomeric purity. Suppliers typically provide certificates of analysis detailing purity (>95%) and residual solvent levels .

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